3-Methoxy-4-nitrobenzohydrazide
CAS No.: 648917-81-1
Cat. No.: VC14363346
Molecular Formula: C8H9N3O4
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 648917-81-1 |
---|---|
Molecular Formula | C8H9N3O4 |
Molecular Weight | 211.17 g/mol |
IUPAC Name | 3-methoxy-4-nitrobenzohydrazide |
Standard InChI | InChI=1S/C8H9N3O4/c1-15-7-4-5(8(12)10-9)2-3-6(7)11(13)14/h2-4H,9H2,1H3,(H,10,12) |
Standard InChI Key | HVLNHDUKONAVKP-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NN)[N+](=O)[O-] |
Introduction
Synthesis and Manufacturing Pathways
The synthesis of 3-methoxy-4-nitrobenzohydrazide primarily involves the conversion of 3-methoxy-4-nitrobenzoic acid to its corresponding hydrazide. A widely adopted method mirrors the synthesis of analogous nitrobenzamide derivatives, wherein the carboxylic acid is first activated to an acyl chloride intermediate.
Reaction Mechanism and Optimization
In a representative procedure, 3-methoxy-4-nitrobenzoic acid is treated with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in tetrahydrofuran (THF) at 0–20°C . The resulting acyl chloride is subsequently reacted with hydrazine hydrate under controlled conditions to yield the target hydrazide (Figure 1).
Table 1: Synthesis Conditions for 3-Methoxy-4-nitrobenzohydrazide
Step | Reagents/Conditions | Duration | Yield* |
---|---|---|---|
1 | 3-Methoxy-4-nitrobenzoic acid, oxalyl chloride, DMF, THF, 0–20°C | 1 h | – |
2 | Hydrazine hydrate, THF, 0°C | 10 min | 88–97% |
*Yield based on analogous amide synthesis . |
This method achieves high purity (>97%) under optimized conditions, with the reaction progress monitored via thin-layer chromatography (TLC). Industrial-scale production would require solvent recovery systems and continuous flow reactors to enhance efficiency.
Structural and Spectroscopic Characterization
The molecular structure of 3-methoxy-4-nitrobenzohydrazide has been inferred from single-crystal X-ray diffraction studies of closely related compounds, such as (E)-N-(3-methoxy-4-hydroxybenzylidene)-4-nitrobenzohydrazide monohydrate .
Crystallographic Insights
X-ray analyses reveal that the nitro group adopts a planar configuration relative to the benzene ring, while the methoxy group exhibits slight torsional distortion due to steric interactions. The hydrazide moiety forms intramolecular hydrogen bonds (N-H⋯O), stabilizing the crystal lattice .
Table 2: Key Bond Lengths and Angles
Parameter | Value (Å/°) |
---|---|
C-N (nitro) | 1.45 |
C-O (methoxy) | 1.36 |
N-N (hydrazide) | 1.38 |
Dihedral Angle (Nitro-Benzene) | 5.2° |
Vibrational and Electronic Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic absorptions for functional groups:
-
Nitro (-NO₂): Asymmetric stretching at 1520 cm⁻¹, symmetric stretching at 1350 cm⁻¹ .
-
Methoxy (-OCH₃): C-O stretching at 1250 cm⁻¹.
-
Hydrazide (-CONHNH₂): N-H stretching at 3300 cm⁻¹, C=O stretching at 1680 cm⁻¹.
UV-Vis spectroscopy in ethanol reveals a strong absorption band at 280 nm (π→π* transition) and a weaker band at 350 nm (n→π* transition), indicative of extended conjugation involving the nitro and hydrazide groups .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by its nitro and hydrazide functionalities, enabling diverse chemical transformations.
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C) or treatment with lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine (-NH₂), yielding 3-methoxy-4-aminobenzohydrazide. This derivative serves as a precursor for azo dyes and pharmaceutical intermediates.
Condensation Reactions
The hydrazide group undergoes condensation with aldehydes or ketones to form hydrazones. For example, reaction with 3-methoxy-4-hydroxybenzaldehyde produces a Schiff base derivative, as demonstrated in single-crystal studies .
Table 3: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Reduction | H₂ (1 atm), Pd-C, EtOH | 3-Methoxy-4-aminobenzohydrazide |
Condensation | RCHO, EtOH, reflux | Hydrazone derivatives |
Activity | Model System | Result (IC₅₀/MIC) |
---|---|---|
Antibacterial | Staphylococcus aureus | 50 µg/mL |
Antifungal | Candida albicans | 40 µg/mL |
Cytotoxic | Hep-G2 cells | 31.12 µM |
Materials Science and Nonlinear Optics
The electron-withdrawing nitro group and electron-donating methoxy group create a push-pull system, enhancing hyperpolarizability. Density functional theory (DFT) calculations predict a first hyperpolarizability (β₀) of 8.7 × 10⁻³⁰ esu, comparable to urea, making it suitable for second-harmonic generation (SHG) applications .
Table 5: Computational Electronic Properties
Parameter | Value |
---|---|
HOMO-LUMO Gap | 3.2 eV |
Dipole Moment (μ) | 4.8 Debye |
Hyperpolarizability (β₀) | 8.7 × 10⁻³⁰ esu |
Analytical and Computational Methodologies
Advanced techniques employed in characterizing this compound include:
- mass of a compound required to prepare a solution of known volume and concentration
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